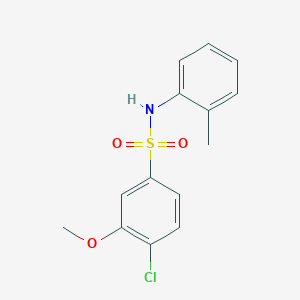
4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide, also known as CMMS, is a sulfonamide derivative that has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in various scientific research studies, including its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide involves its binding to the active site of carbonic anhydrase IX, which inhibits its enzymatic activity. This results in a decrease in the production of bicarbonate ions, which are necessary for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide exhibits low toxicity and high selectivity towards carbonic anhydrase IX. This makes it a promising candidate for the development of targeted anti-cancer therapies. Additionally, 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide has been shown to exhibit anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide in lab experiments is its high selectivity towards carbonic anhydrase IX, which allows for targeted inhibition of this enzyme in cancer cells. However, one of the limitations of using 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide is its low solubility in aqueous solutions, which may affect its efficacy in certain experimental conditions.
Orientations Futures
There are several future directions for research on 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide, including its potential applications in the development of targeted anti-cancer therapies, as well as its potential use in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound, as well as its potential toxicity and side effects in vivo.
Méthodes De Synthèse
The synthesis of 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide involves the reaction of 4-chloro-3-nitroanisole with 2-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced with tin and hydrochloric acid to obtain 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide in high yield and purity.
Applications De Recherche Scientifique
4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide has been studied extensively in the field of medicinal chemistry due to its potential applications as a therapeutic agent. Studies have shown that this compound exhibits potent inhibitory activity against carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer cells. This makes 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide a potential candidate for the development of anti-cancer drugs.
Propriétés
Nom du produit |
4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H14ClNO3S |
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-10-5-3-4-6-13(10)16-20(17,18)11-7-8-12(15)14(9-11)19-2/h3-9,16H,1-2H3 |
Clé InChI |
JXYMQTKBKLOYDK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
SMILES canonique |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)


![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)








